N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine
CAS No.: 1170132-58-7
Cat. No.: VC2305282
Molecular Formula: C9H16BrN3
Molecular Weight: 246.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170132-58-7 |
|---|---|
| Molecular Formula | C9H16BrN3 |
| Molecular Weight | 246.15 g/mol |
| IUPAC Name | 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N,N-dimethylethanamine |
| Standard InChI | InChI=1S/C9H16BrN3/c1-7-9(10)8(2)13(11-7)6-5-12(3)4/h5-6H2,1-4H3 |
| Standard InChI Key | LKVMCOCERDLAHY-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1CCN(C)C)C)Br |
| Canonical SMILES | CC1=C(C(=NN1CCN(C)C)C)Br |
Introduction
Chemical Identity and Physical Properties
N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine is characterized by a pyrazole ring substituted with bromine and methyl groups, connected to a dimethylamine moiety via an ethyl linker. The compound possesses significant structural features that contribute to its chemical reactivity and biological properties.
Basic Identification Parameters
The compound is uniquely identified through several established chemical identifiers as shown in Table 1.
Table 1. Identification Parameters of N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine
| Parameter | Value |
|---|---|
| CAS Number | 1170132-58-7 |
| Molecular Formula | C₉H₁₆BrN₃ |
| Molecular Weight | 246.15 g/mol |
| IUPAC Name | 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N,N-dimethylethanamine |
| Standard InChI | InChI=1S/C9H16BrN3/c1-7-9(10)8(2)13(11-7)6-5-12(3)4/h5-6H2,1-4H3 |
| Standard InChIKey | LKVMCOCERDLAHY-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1CCN(C)C)C)Br |
| PubChem Compound ID | 25219565 |
The compound features a pyrazole ring with bromine at the 4-position and methyl groups at the 3- and 5-positions. The pyrazole nitrogen is connected to an ethyl chain that terminates with a dimethylamine group .
Physical Characteristics
N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine typically appears as a solid at room temperature. Its physical properties include:
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Physical state: Solid at ambient temperature
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Storage stability: Stable under standard laboratory conditions
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Sensitivity classification: Irritant
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Recommended storage: Room temperature in tightly closed containers
Synthesis and Preparation Methods
The synthesis of N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine typically involves multiple steps, including formation of the pyrazole ring followed by functionalization.
General Synthetic Routes
The preparation of this compound commonly follows these strategic pathways:
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Pyrazole Ring Formation: Initial synthesis of the 3,5-dimethyl-1H-pyrazole core structure
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Selective Bromination: Introduction of bromine at the 4-position of the pyrazole ring
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N-Alkylation: Attachment of the ethyl-N,N-dimethylamine side chain to the pyrazole nitrogen
Detailed Synthetic Methodology
The synthesis typically begins with the formation of the pyrazole ring through the condensation of a 1,3-diketone with hydrazine. The resulting 3,5-dimethylpyrazole can be selectively brominated at the 4-position using appropriate brominating agents such as N-bromosuccinimide (NBS) in suitable solvents.
The final step involves N-alkylation of the brominated pyrazole with 2-chloro-N,N-dimethylethylamine under basic conditions, often using potassium carbonate or sodium hydride as a base in polar aprotic solvents like DMF or acetonitrile.
Recent methodological advances include ultrasound-assisted synthesis, which has been reported to improve reaction efficiency for similar pyrazole derivatives. Ultrasonic irradiation can significantly reduce reaction times and increase yields while providing a greener approach to synthesis .
Biological Activities and Applications
N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine and structurally related pyrazole derivatives exhibit diverse biological activities, making them valuable in various research applications.
Medicinal Chemistry Applications
The compound has potential applications in pharmaceutical research, particularly in the following areas:
Anticancer Research
Pyrazole derivatives with similar structural features have demonstrated anticancer properties through various mechanisms, including:
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Inhibition of specific kinases involved in cell proliferation pathways
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Modulation of apoptosis in cancer cells
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Interference with microtubule dynamics essential for cell division
Antimicrobial Activity
Compounds with the pyrazole-bromine scaffold have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom enhances interaction with bacterial cellular targets, disrupting essential metabolic processes.
Agricultural Chemistry Applications
In agricultural research, the compound and its analogues show promise as:
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Potential Pesticide Precursors: The pyrazole structure is found in several commercial pesticides, suggesting potential applications in pest control
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Plant Growth Regulators: Modification of the side chain can produce derivatives that influence plant hormone pathways
Materials Science Applications
The unique structural features of this compound make it valuable in materials science:
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Polymer Chemistry: As a building block for polymers with specialized thermal and mechanical properties
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Coordination Chemistry: The nitrogen atoms provide potential coordination sites for metal ions, allowing the development of novel metal-organic frameworks
Structure-Activity Relationships
Understanding the relationship between the structural features of N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine and its biological activity is crucial for rational design of more effective derivatives.
Key Structural Elements Affecting Activity
Table 2. Structure-Activity Relationships of Key Molecular Features
| Structural Feature | Influence on Activity |
|---|---|
| Bromine at 4-position | Enhances lipophilicity, improves membrane penetration, participates in halogen bonding with target proteins |
| 3,5-Dimethyl groups | Increase electron density in the pyrazole ring, affecting binding to target sites and metabolic stability |
| Pyrazole core | Essential for biological activity, provides a rigid scaffold for proper orientation of functional groups |
| Ethyl linker | Provides optimal distance between the pyrazole and amine groups, affecting binding affinity |
| N,N-Dimethylamine | Increases basicity, improves water solubility, and may enhance interaction with acidic binding sites |
Comparison with Related Compounds
The compound's activity profile can be better understood by comparing it with structurally similar compounds, highlighting the impact of specific structural modifications.
Table 3. Comparison with Structurally Related Compounds
| Compound | Structural Difference | Effect on Properties/Activity |
|---|---|---|
| 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine | Terminal NH₂ instead of N(CH₃)₂ | Increased hydrogen bonding capacity, different pharmacokinetic profile |
| N-[2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine | Chlorine instead of bromine | Smaller atomic radius, different electronic properties, altered binding affinity |
| 4-bromo-3,5-dimethyl-1H-pyrazole-1-methanol | Hydroxymethyl instead of dimethylaminoethyl | Increased hydrophilicity, different metabolic pathway |
| 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide | Additional carbonyl group, propyl vs. ethyl | Reduced basicity, different hydrogen bonding pattern, altered bioavailability |
Analytical Characterization
Accurate identification and characterization of N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine is essential for research and quality control purposes.
NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy of this compound typically shows:
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Signals at δ ~2.1-2.4 ppm for the pyrazole methyl groups
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Signals at δ ~2.3-2.6 ppm for the N,N-dimethylamine groups
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Complex multiplets at δ ~2.5-3.0 ppm for the ethyl chain protons
Carbon-13 NMR (¹³C NMR) reveals the carbon framework, with characteristic signals for:
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Pyrazole quaternary carbons (C-3, C-4, C-5)
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Methyl carbon resonances
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Ethyl chain and N,N-dimethyl carbons
Mass Spectrometry
Mass spectrometric analysis provides confirmation of molecular weight and fragmentation patterns. The molecular ion peak [M]⁺ at m/z 246 and the characteristic isotope pattern of bromine (M and M+2 peaks in approximately 1:1 ratio) are diagnostic features.
Infrared Spectroscopy
IR spectroscopy shows characteristic absorption bands for:
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C-H stretching of methyl and methylene groups (2850-3000 cm⁻¹)
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C=N stretching of the pyrazole ring (1550-1650 cm⁻¹)
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C-N stretching (1200-1350 cm⁻¹)
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C-Br stretching (550-650 cm⁻¹)
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for purity assessment and quality control. Typical HPLC conditions might include:
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C18 reverse-phase column
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Mobile phase: acetonitrile/water gradient with buffer
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UV detection at 254-280 nm
| Aspect | Recommendation |
|---|---|
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat |
| Storage Conditions | Room temperature, tightly closed container, away from incompatible materials |
| Handling Precautions | Use in well-ventilated area, avoid dust formation, prevent contact with skin and eyes |
| First Aid Measures | Eyes: Rinse with water for several minutes Skin: Wash with soap and water Inhalation: Move to fresh air Ingestion: Seek immediate medical attention |
Regulatory Status
While specific regulatory information for this compound is limited, it falls under general chemical safety regulations. Researchers should consult current regulatory guidelines in their jurisdiction when working with this compound.
Future Research Directions
The unique structural features of N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine suggest several promising avenues for future research:
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Structural Optimization: Modification of the pyrazole substitution pattern or the dimethylamine moiety may enhance specific biological activities
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Mechanism Studies: Investigation of the precise mechanisms of action in biological systems
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Novel Applications: Exploration of applications in emerging fields such as photochemistry, catalysis, and nanotechnology
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Improved Synthetic Routes: Development of more efficient, environmentally friendly synthesis methods
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Combination Studies: Investigation of synergistic effects when combined with other bioactive compounds
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